molecular formula C23H18O5 B12190961 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B12190961
M. Wt: 374.4 g/mol
InChI Key: YDRZWVFGOUYSQR-UHFFFAOYSA-N
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Description

The compound 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a structurally complex polycyclic molecule featuring a fused furochromenone core substituted with a 3,4-dihydro-2H-1,5-benzodioxepin moiety. For example, 9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one (a closely related derivative) has a molecular formula of C₂₁H₁₆O₄, an average mass of 332.355 Da, and a monoisotopic mass of 332.104859 Da .

Properties

Molecular Formula

C23H18O5

Molecular Weight

374.4 g/mol

IUPAC Name

14-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one

InChI

InChI=1S/C23H18O5/c24-23-15-4-1-3-14(15)16-10-17-18(12-27-20(17)11-21(16)28-23)13-5-6-19-22(9-13)26-8-2-7-25-19/h5-6,9-12H,1-4,7-8H2

InChI Key

YDRZWVFGOUYSQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC6=C(C=C5)OCCCO6

Origin of Product

United States

Preparation Methods

The synthesis of 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves multiple steps, starting with the preparation of the core structures. The benzodioxepin ring can be synthesized through the reaction of catechol with epichlorohydrin under basic conditions, followed by cyclization. The cyclopentafurochromen structure can be prepared via a Diels-Alder reaction between a furan derivative and a cyclopentadiene derivative. The final compound is obtained by coupling these core structures under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and Lewis acids.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Research has indicated that derivatives of benzodioxepin compounds exhibit significant antioxidant activity. A study measuring the DPPH-scavenging activity of various compounds found that certain derivatives demonstrated moderate antioxidative effects, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases .

2. Anti-inflammatory Activity
Compounds similar to 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one have been investigated for their anti-inflammatory properties. For instance, certain analogs have shown efficacy in reducing inflammation in preclinical models of arthritis and other inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

3. Anticancer Potential
Some studies suggest that compounds containing the chromene structure can inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further investigation as an anticancer agent. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines .

Materials Science Applications

1. Photovoltaic Materials
The unique structural features of 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one make it suitable for use in organic photovoltaic devices. Research indicates that incorporating such compounds into polymer matrices can enhance the efficiency of light absorption and energy conversion in solar cells .

2. Organic Light Emitting Diodes (OLEDs)
The compound's luminescent properties are being explored for applications in OLED technology. Studies show that derivatives with similar structures can serve as efficient emitters in OLEDs due to their favorable photophysical properties .

Environmental Science Applications

1. Biodegradation Studies
Research into the environmental impact of benzodioxepin derivatives has highlighted their potential for biodegradation by specific microbial strains. Understanding the degradation pathways can aid in assessing the environmental safety of these compounds when released into ecosystems .

Data Tables

Application Area Potential Benefits Case Study Reference
Medicinal ChemistryAntioxidant activity; Anti-inflammatory; Anticancer properties
Materials ScienceEnhanced photovoltaic efficiency; OLED applications
Environmental ScienceBiodegradation potential

Mechanism of Action

The mechanism of action of 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation, such as topoisomerases or kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

9-(3-Methoxyphenyl) Derivative

  • Molecular Formula : C₂₁H₁₆O₄
  • Key Features : The 3-methoxyphenyl group introduces moderate electron-donating effects via the methoxy substituent, which may stabilize the aromatic system and influence binding interactions.
  • Properties: Lower polarity compared to hydroxyl-substituted analogs, as evidenced by the absence of hydrogen-bond donors .

Diastereomeric Chromenobenzodioxocins

  • Example Compounds: (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol (2R,3S,8R,14R)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8d][1,3]benzodioxocin-3,5-diol
  • Key Features: These diastereomers possess multiple hydroxyl groups and a methano-bridged chromenobenzodioxocin framework. Their stereochemistry significantly affects solubility and biological activity, with hydroxyl groups enabling hydrogen bonding and metal chelation .

Furochromenones with Dihydrofuran Moieties

  • Example Reaction: Energy-transfer sensitized photocycloaddition of flavone with 2,3-dihydrofuran produces bicyclic furochromenones. These compounds exhibit photochemical reactivity due to the electron-rich dihydrofuran component, which undergoes [2+2] cycloadditions under UV light .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogs

Compound Class Substituent/Feature Molecular Weight (Da) Polar Groups Notable Reactivity/Applications
Target Compound 3,4-Dihydro-1,5-benzodioxepin ~358.38 (estimated) Ether linkages Potential pharmacological applications
9-(3-Methoxyphenyl) Derivative 3-Methoxyphenyl 332.355 Methoxy Synthetic intermediate for bioactive molecules
Diastereomeric Chromenobenzodioxocins Multiple hydroxyls ~500 (estimated) Hydroxyls Antioxidant or enzyme-inhibitory activity
Photocycloaddition Products Dihydrofuran ~300–350 Ether/olefin Photochemical synthesis of complex frameworks

Electronic and Steric Effects

  • The benzodioxepin group in the target compound provides a seven-membered ether ring, which may confer greater conformational flexibility compared to rigid phenyl or methoxyphenyl substituents. This flexibility could enhance binding to biological targets with shallow pockets.
  • In contrast, the diastereomers in exhibit high polarity due to hydroxyl groups, likely resulting in superior aqueous solubility compared to the target compound’s benzodioxepin derivative .

Reactivity Trends

  • Compounds with dihydrofuran or flavone cores (e.g., –3) undergo photocycloadditions, suggesting that the target compound’s furochromenone core may also participate in similar energy-transfer reactions under UV irradiation .
  • The methoxy group in the 3-methoxyphenyl analog may slow metabolic degradation compared to hydroxylated analogs, as methoxy groups are less prone to phase I oxidation .

Research Findings and Implications

  • Synthetic Accessibility: The photocycloaddition methodology used for flavone-dihydrofuran systems (–3) could be adapted for synthesizing the target compound’s fused furochromenone core .
  • Biological Potential: Hydroxyl-rich analogs () show promise in antioxidant or enzyme-targeting roles, while the benzodioxepin moiety in the target compound may improve blood-brain barrier penetration due to its lipophilic character.
  • Stability Considerations : Ether linkages in benzodioxepin and dihydrofuran systems are generally resistant to hydrolysis, suggesting the target compound may exhibit favorable metabolic stability .

Biological Activity

The compound 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxepin moiety fused to a cyclopentafurochromene system. Its molecular formula is C19H18O4C_{19}H_{18}O_4, with a molecular weight of approximately 306.35 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological interactions.

Structural Formula

C19H18O4\text{C}_{19}\text{H}_{18}\text{O}_4

Antioxidant Activity

Research has indicated that compounds similar to 9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one exhibit significant antioxidant properties. A study on related benzodioxole derivatives showed varying degrees of antioxidant activity measured by IC50 values in DPPH scavenging assays. For instance:

Compound NameIC50 Value (μM)
Hypecoumic acid86.3 ± 0.2
Protopine345.2 ± 1.3
Coptisine252.6 ± 2.1
Cryptopine430.1 ± 1.6

These results suggest that modifications in the molecular structure can enhance antioxidant efficacy, which may also apply to the compound .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against glycoside hydrolases relevant in diabetes treatment. Compounds structurally related to this compound have shown promising inhibitory activity against α-glucosidase with IC50 values significantly lower than that of standard drugs like acarbose:

CompoundIC50 Value (μM)
Compound A0.07
Compound B0.5

This highlights the potential for developing new therapeutic agents targeting carbohydrate metabolism disorders .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of benzodioxole compounds exhibit antimicrobial properties. While specific data on the compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating a potential for use in treating infections.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of benzodioxole compounds and evaluated their biological activities. One notable study synthesized multiple derivatives and assessed their effects on enzyme inhibition and antioxidant activity:

  • Synthesis : Various synthetic routes were explored to optimize yield and purity.
  • Biological Evaluation : Each derivative was tested for its ability to inhibit specific enzymes and scavenge free radicals.

These studies contribute to understanding how structural modifications influence biological activity and pave the way for further research into the therapeutic applications of such compounds .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profiles of the compound is essential for clinical application:

  • Absorption : The lipophilicity of the compound suggests good absorption characteristics.
  • Toxicity : Preliminary toxicity assessments indicate that certain derivatives may pose risks; thus, careful evaluation is warranted before clinical use.

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